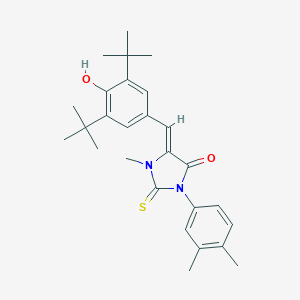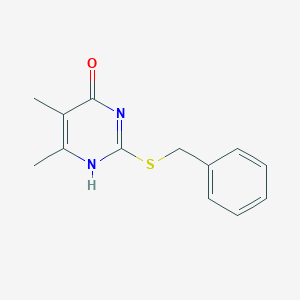![molecular formula C26H28N4O4 B297349 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B297349.png)
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPPB and is a member of the pyrazole family of compounds. BPPB has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
作用機序
The mechanism of action of BPPB is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. This inhibition can lead to a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
BPPB has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. BPPB has also been shown to have anti-tumor effects, making it a potential treatment for cancer. Additionally, BPPB has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress in the body.
実験室実験の利点と制限
One advantage of using BPPB in lab experiments is its unique properties, which make it a promising tool for researchers in various fields. However, one limitation of using BPPB is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of BPPB can be challenging and may require specialized equipment and expertise.
将来の方向性
There are many potential future directions for research involving BPPB. One area of interest is the development of new drugs and therapies based on the properties of BPPB. Additionally, further research is needed to fully understand the mechanism of action of BPPB and its potential applications in various fields. Other potential future directions include the development of new synthesis methods for BPPB and the study of its potential toxicity in greater detail.
In conclusion, 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a promising compound for scientific research due to its unique properties and potential applications. While there are limitations to its use, further research is needed to fully understand the potential of BPPB and its role in the development of new drugs and therapies.
合成法
The synthesis of BPPB involves the reaction of 4-tert-butylbenzoic acid with 3-(chloromethyl)phenyl bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl ether. The reaction is typically carried out using a catalyst such as triethylamine in a solvent such as dichloromethane. The resulting product is then purified using various techniques such as column chromatography to obtain pure BPPB.
科学的研究の応用
BPPB has been used in various scientific research applications due to its unique properties. It has been shown to have potential applications as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BPPB has also been studied for its potential use in the development of new drugs and therapies.
特性
分子式 |
C26H28N4O4 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
[3-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C26H28N4O4/c1-14-20(23(31)29-27-14)22(21-15(2)28-30-24(21)32)17-7-6-8-19(13-17)34-25(33)16-9-11-18(12-10-16)26(3,4)5/h6-13,22H,1-5H3,(H2,27,29,31)(H2,28,30,32) |
InChIキー |
WJSPDWPMBRHDAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(NNC4=O)C |
正規SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(NNC4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[(1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B297266.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B297267.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B297269.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)

![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)